molecular formula C14H9BrClNO4 B3667835 4-chlorobenzyl 4-bromo-3-nitrobenzoate

4-chlorobenzyl 4-bromo-3-nitrobenzoate

Cat. No.: B3667835
M. Wt: 370.58 g/mol
InChI Key: UTBMWGXTBOXXJV-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-bromo-3-nitrobenzoate is a synthetic ester derivative featuring a 4-chlorobenzyl group attached to a substituted benzoate core. The benzoate moiety is substituted with a bromine atom at the 4-position and a nitro group at the 3-position. This compound has garnered attention in medicinal chemistry due to its reported anti-HIV activity and herbicidal properties . Its structure is characterized by:

  • 4-Chlorobenzyl group: Enhances lipophilicity and target binding via hydrophobic interactions.
  • 4-Bromo and 3-nitro substituents: Electron-withdrawing groups that influence electronic distribution and reactivity.

Properties

IUPAC Name

(4-chlorophenyl)methyl 4-bromo-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO4/c15-12-6-3-10(7-13(12)17(19)20)14(18)21-8-9-1-4-11(16)5-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBMWGXTBOXXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Anti-HIV Activity

The 4-chlorobenzyl group is critical for anti-HIV activity. Key comparisons include:

Compound Substituents (Benzoate Core) Anti-HIV Activity (Inhibition Rate %) Cytotoxicity (Cell Viability %) Reference
4-Chlorobenzyl derivative 4-Bromo, 3-nitro 52% (HIV-1 inhibition) >80% at 100 µM
Compound a () Undisclosed substituents 79% (P24 inhibition) Not reported
Compound f () 4-Chlorobenzyl 52% (Cell viability) Superior to AZT
Azidothymidine (AZT) N/A 58% (Cell viability) High cytotoxicity

Key Findings :

  • The 4-chlorobenzyl group in compound f optimizes anti-HIV activity while maintaining low cytotoxicity, outperforming AZT .
  • Substitutions like propyl (compound c) or unsubstituted benzyl (compound d) reduce activity, highlighting the necessity of the 4-chloro group for efficacy .

Herbicidal Activity

Comparisons with other benzoate esters:

Compound R Group (Benzoate) Herbicidal Activity (Rape) Activity (Barnyard Grass) Reference
4-Chlorobenzyl derivative 4-Bromo, 3-nitro Moderate Weak
4-Methoxyphenyl derivative 4-Methoxy High Weak
3,4,5-Trimethoxyphenyl 3,4,5-Trimethoxy Moderate Weak

Key Findings :

  • Electron-donating groups (e.g., methoxy) enhance herbicidal activity against rape, while bromo-nitro substituents (electron-withdrawing) result in moderate effects .

Structural Analogs :

Compound (CAS/Name) Key Differences Application Reference
(4-Chlorophenyl) 4-nitrobenzoate (CAS 1262005-91-3) Phenyl ester (vs. benzyl) Research chemical
Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8) Methyl ester (vs. 4-chlorobenzyl) Intermediate in synthesis
4-(4-Chlorobenzyl)pyridine Pyridine core (vs. benzoate) CYP2B6 inhibitor

Key Findings :

  • Ester group variations (benzyl vs. phenyl vs. methyl) significantly alter bioavailability and target interactions .
  • The benzoate core with bromo-nitro substituents is unique to the target compound, distinguishing it from pyridine-based CYP inhibitors .

Structure-Activity Relationships (SAR)

  • 4-Chlorobenzyl Group : Critical for anti-HIV activity; removal or substitution (e.g., unsubstituted benzyl) reduces potency .
  • Nitro and Bromo Substituents : Electron-withdrawing effects stabilize the molecule and enhance interactions with viral integrase or herbicidal targets .
  • Ester Linkage : Benzyl esters improve membrane permeability compared to phenyl or methyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chlorobenzyl 4-bromo-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
4-chlorobenzyl 4-bromo-3-nitrobenzoate

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